Ethyl N-phenylethanehydrazonate
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Overview
Description
Ethanehydrazonic acid, N-phenyl-, ethyl ester is an organic compound with the molecular formula C10H14N2O. This compound belongs to the class of esters, which are commonly known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanehydrazonic acid, N-phenyl-, ethyl ester typically involves the reaction of ethanehydrazonic acid with N-phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as esterification, purification, and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethanehydrazonic acid, N-phenyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanehydrazonic acid, N-phenyl-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanehydrazonic acid, N-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethanehydrazonic acid, N-phenyl-, ethyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavoring agents.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl benzoate: Used in the synthesis of various organic compounds and as a flavoring agent.
The uniqueness of ethanehydrazonic acid, N-phenyl-, ethyl ester lies in its specific structure and the presence of the N-phenyl group, which imparts distinct chemical and biological properties compared to other esters .
Properties
CAS No. |
68175-73-5 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
ethyl N-phenylethanehydrazonate |
InChI |
InChI=1S/C10H14N2O/c1-3-13-9(2)11-12-10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
IKOYRGVURWBMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NNC1=CC=CC=C1)C |
Origin of Product |
United States |
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